3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one
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Overview
Description
3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a dibromo-hydroxyphenyl group and an indole core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indole core . The reaction conditions often require the use of acidic or basic catalysts and may involve refluxing in solvents such as ethanol or methanol. Industrial production methods may scale up this process using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic applications are being investigated, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 3-{2-[(3,5-Dichloro-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one
- 3-{2-[(3,5-Dimethyl-2-hydroxyphenyl)methylene]hydrazono}-1H-indol-2-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C15H9Br2N3O2 |
---|---|
Molecular Weight |
423.06 g/mol |
IUPAC Name |
(3Z)-3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9Br2N3O2/c16-9-5-8(14(21)11(17)6-9)7-18-20-13-10-3-1-2-4-12(10)19-15(13)22/h1-7,21H,(H,19,20,22)/b18-7+ |
InChI Key |
HGVZIVPEFORADV-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/N=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2 |
Origin of Product |
United States |
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